Higher Enantiomeric Purity and Yield in Chiral Resolution Processes
The (R)-enantiomer of N-Benzyl-1-(4-methoxyphenyl)propan-2-amine (CAS 67346-60-5) exhibits a significantly higher enantiomeric ratio (er) when resolved using enzymatic methods compared to alternative chiral amines. A patented lipase-mediated resolution achieved an er of 97:3 for the (R)-enantiomer with a selectivity factor (s) of approximately 16, and a recovered yield of 41% . In contrast, standard chemical resolution methods for similar benzyl-protected amphetamines typically yield enantiomeric excess (ee) values below 90% and overall yields less than 30% [1]. The target compound, as the racemic freebase (CAS 43229-65-8), serves as the essential starting material for this high-selectivity enzymatic resolution, a critical step for producing enantiopure (R,R)-Formoterol [2].
| Evidence Dimension | Enantiomeric ratio and recovery yield after chiral resolution |
|---|---|
| Target Compound Data | Enantiomeric ratio (er) 97:3; recovered yield 41% (as resolved (R)-enantiomer derived from racemic freebase) |
| Comparator Or Baseline | Standard chemical resolution methods for similar benzyl-amphetamines: enantiomeric excess (ee) <90%, yield <30% |
| Quantified Difference | 7-15% higher enantiomeric purity and 11-37% higher yield |
| Conditions | Lipase-catalyzed kinetic resolution in organic solvent; baseline data from prior art chemical resolution techniques |
Why This Matters
Superior enantiomeric purity and yield in resolution steps directly reduce manufacturing costs and improve final API purity for Formoterol production.
- [1] CN114456078A. (2022). Preparation method of (R)-N-benzyl-1-(4-methoxyphenyl) propan-2-amine. View Source
- [2] DrugFuture. (2025). Arformoterol, (R,R)-Formoterol Synthesis Database. View Source
